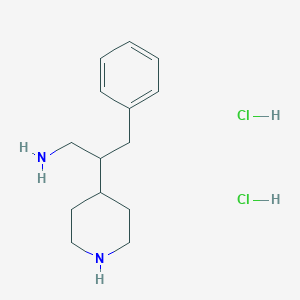

3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride

Description

3-Phenyl-2-piperidin-4-ylpropan-1-amine dihydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a phenylpropan-1-amine moiety. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications.

The compound’s piperidine core is a common pharmacophore in medicinal chemistry, contributing to interactions with neurotransmitter receptors. The phenyl group may enhance lipophilicity, influencing blood-brain barrier penetration, while the amine functionality allows for salt formation and improved stability .

Properties

IUPAC Name |

3-phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHXXENGNZUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CC2=CC=CC=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include solvent-free conditions and the use of palladium catalysts for enantioselective reactions .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperidine derivatives have shown promising anticancer activity. For instance, a study demonstrated that modifications to piperidine structures resulted in agents that exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, which is essential for their biological efficacy .

Neurodegenerative Disease Treatment

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Piperidine derivatives have been shown to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the pathophysiology of Alzheimer's. This inhibition can lead to improved cognitive function by enhancing neurotransmitter availability in the brain .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanisms through which 3-Phenyl-2-piperidin-4-ylpropan-1-amine exerts its effects is crucial for optimizing its therapeutic potential. Structure-activity relationship studies have identified specific modifications that enhance selectivity and potency against targeted receptors.

Selective Inhibition of Kinases

Studies have demonstrated that piperidine-containing compounds can act as selective inhibitors of protein kinases, such as Akt (protein kinase B). These inhibitors have shown significant effects on cellular signaling pathways associated with cancer progression, highlighting their potential as targeted cancer therapies .

Antimalarial Properties

Recent investigations into beta-amino ketones, including derivatives of 3-Phenyl-2-piperidin-4-ylpropan-1-amine, revealed promising antimalarial activity. These compounds exhibited strong binding energies with malaria targets, suggesting their potential as new treatments against malaria .

Case Study: Cancer Therapeutics

In a clinical setting, a derivative of the piperidine compound was tested for its efficacy against various cancer cell lines. The results indicated that certain modifications led to compounds with significantly lower IC50 values compared to existing chemotherapeutics, demonstrating the potential for developing more effective cancer treatments .

Alzheimer’s Disease Research

A study focusing on the cognitive effects of piperidine derivatives showed that patients receiving treatment with these compounds demonstrated improved memory and cognitive function over a specified period. This suggests that 3-Phenyl-2-piperidin-4-ylpropan-1-amine could play a role in future Alzheimer’s therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: Compounds like 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine HCl (nitro group) exhibit reduced metabolic stability compared to 3-Phenyl-2-piperidin-4-ylpropan-1-amine diHCl, which lacks strong electron-withdrawing substituents . Halogenation: The chloro and trifluoromethyl groups in (3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine HCl improve receptor-binding affinity but may increase toxicity risks . Aromatic Systems: Tapentadol HCl’s phenolic ring enhances opioid receptor binding, whereas the phenyl group in the target compound may favor interactions with dopaminergic or adrenergic receptors .

- Pharmacokinetic Implications: The dihydrochloride salt in 3-Phenyl-2-piperidin-4-ylpropan-1-amine and 4-Amino-1-(4-methoxyphenethyl)piperidine diHCl increases water solubility, facilitating intravenous administration . Lipophilic groups (e.g., phenethyl in ) may prolong half-life but reduce renal clearance.

Biological Activity

3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride, a piperidine derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Weight: 291.26 g/mol

- CAS Number: 2309465-04-9

The compound is synthesized through various methods, including the use of phenylsilane to facilitate cyclization and reduction processes. The synthesis often employs palladium catalysts for enantioselective reactions, ensuring high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It may modulate signaling pathways that influence cellular functions, particularly in the central nervous system (CNS) and immune responses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of piperidine, including this compound, showed enhanced cytotoxicity in cancer cell lines compared to standard treatments like bleomycin. The spirocyclic structure was noted to improve binding interactions with target proteins, enhancing therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Phenyl Derivative | FaDu (hypopharyngeal tumor) | 5.6 | |

| Bleomycin | FaDu | 8.9 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown moderate activity against various bacterial strains and fungi. For instance, derivatives were tested against HIV and other viruses, demonstrating protective effects against viral infections .

Case Studies

-

Antiviral Activity:

A set of 13 alkyl derivatives derived from similar structures was synthesized and tested against HIV-1. Among these, compounds demonstrated varying degrees of antiviral activity with some showing moderate protection against CVB-2 and HSV-1 . -

Neuroprotective Effects:

The compound's interaction with MAO B has been explored in the context of neurodegenerative diseases like Parkinson's disease. Inhibiting MAO B can elevate dopamine levels in the brain, suggesting potential therapeutic applications for neuroprotection .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity: Enhanced cytotoxic effects in cancer models compared to traditional chemotherapeutics.

- Antimicrobial Efficacy: Moderate effectiveness against a range of pathogens including bacteria and viruses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenyl-2-piperidin-4-ylpropan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often alkylated with halogenated intermediates (e.g., benzyl chlorides) in solvents like dichloromethane or ethanol, with bases such as NaOH to facilitate deprotonation . Optimize yield by varying temperature (40–80°C), reaction time (12–48 hrs), and stoichiometric ratios. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structural integrity using <sup>1</sup>H and <sup>13</sup>C NMR to resolve peaks for phenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and amine protons (δ 1.5–2.0 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> at m/z 279.2 for free base; dihydrochloride adds 72 Da) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodology : The dihydrochloride salt enhances water solubility (critical for in vitro assays) but may reduce stability in basic conditions. Conduct solubility tests in PBS (pH 7.4) and DMSO. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC50 values across studies)?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methylated piperidines) to identify pharmacophore contributions .

- Molecular docking : Use software like AutoDock to model interactions with targets (e.g., GPCRs or ion channels) and correlate with experimental data .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in neuropharmacology studies?

- Methodology :

- Lipophilicity optimization : Adjust logP (via substituents like fluorine or methyl groups) to balance solubility and membrane permeability .

- P-glycoprotein inhibition : Co-administer inhibitors (e.g., verapamil) in rodent models to assess BBB efflux .

- In silico prediction : Tools like SwissADME estimate BBB scores based on molecular descriptors .

Q. How can crystallographic data address discrepancies in proposed stereochemical configurations?

- Methodology :

- Single-crystal X-ray diffraction : Resolve absolute configuration using SHELXL refinement. Compare experimental data (e.g., Flack parameter) with computational models .

- Circular dichroism (CD) : Validate chiral centers in solution if crystals are unavailable .

Key Challenges & Recommendations

- Stereochemical purity : Use chiral HPLC or SFC to separate enantiomers, critical for CNS-targeted applications .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and assay conditions .

- Toxicity screening : Prioritize in vitro hepatotoxicity (e.g., CYP450 inhibition) and cardiotoxicity (hERG assay) profiling early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.